Molecular Bioactivity Imputed from Chemogenomics Database: A Single Aggregated Potency Flag
The MolBIC chemogenomics database aggregates bioactivity annotations from multiple sources and assigns 2035001-93-3 a bioactivity value category of '<= 0.1 μM' [1]. This value is not a measured IC₅₀ but rather an imputed or aggregated potency flag with no associated target identification, no defined assay endpoint, and no specified comparator compound. For context, well-characterized benzimidazole HDAC inhibitors such as vorinostat (SAHA) exhibit HDAC1 IC₅₀ values of approximately 10–30 nM in recombinant enzyme assays, while structurally related 5-chlorobenzimidazole derivatives display galectin-1 inhibitory activity with IC₅₀ around 7 μM in MCF-7 cells [2][3]. No data exist to position 2035001-93-3 relative to these benchmarks.
| Evidence Dimension | Aggregated bioactivity potency category (not a defined IC₅₀) |
|---|---|
| Target Compound Data | <= 0.1 μM (imputed potency category; no target specified) |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC1 IC₅₀ ~10–30 nM (recombinant enzyme); 5-chlorobenzimidazole galectin-1 inhibitor (6g): MCF-7 IC₅₀ = 7.01 ± 0.20 μM |
| Quantified Difference | Cannot be calculated: 2035001-93-3 data lacks a defined target, assay system, and quantitative precision; no shared experimental context with any comparator. |
| Conditions | 2035001-93-3: MolBIC aggregated annotation (no experimental detail). Comparators: recombinant HDAC enzyme assays and MCF-7 cellular antiproliferation assays. |
Why This Matters
The imputed potency flag lacks the precision and context needed to prioritize 2035001-93-3 over any specific analog; procurement must be driven by structural novelty rather than assumed potency.
- [1] MolBIC Database. Compound Information for CP0671412 (2035001-93-3). Bioactivity Value: <= 0.1 μM. https://molbic.idrblab.net/data/compound/details/CP0671412 View Source
- [2] Richon, V. M.; Emiliani, S.; Verdin, E.; Webb, Y.; Breslow, R.; Rifkind, R. A.; Marks, P. A. A class of hybrid polar inducers of transformed cell differentiation inhibits histone deacetylases. Proc. Natl. Acad. Sci. USA 1998, 95, 3003–3007. DOI: 10.1073/pnas.95.6.3003. View Source
- [3] Sridhar, G.; et al. Synthesis of 1-benzyl-1H-benzimidazoles as galectin-1 mediated anticancer agents. Bioorg. Chem. 2019, 89, 103016. DOI: 10.1016/j.bioorg.2019.103016. View Source
